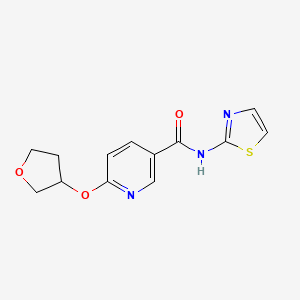

6-((tetrahydrofuran-3-yl)oxy)-N-(thiazol-2-yl)nicotinamide

Description

Properties

IUPAC Name |

6-(oxolan-3-yloxy)-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3S/c17-12(16-13-14-4-6-20-13)9-1-2-11(15-7-9)19-10-3-5-18-8-10/h1-2,4,6-7,10H,3,5,8H2,(H,14,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCJUUXRSRLJMON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=NC=C(C=C2)C(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((tetrahydrofuran-3-yl)oxy)-N-(thiazol-2-yl)nicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Nicotinamide Core: The nicotinamide core can be synthesized from nicotinic acid through an amide formation reaction.

Introduction of the Tetrahydrofuran-3-yl Group: This step involves the etherification of the nicotinamide core with tetrahydrofuran-3-ol under acidic or basic conditions.

Attachment of the Thiazol-2-yl Group: The final step involves the coupling of the thiazol-2-yl group to the nicotinamide core, which can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-((tetrahydrofuran-3-yl)oxy)-N-(thiazol-2-yl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to the formation of reduced analogs.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Conditions for substitution reactions may involve the use of bases or acids to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can lead to the formation of reduced analogs.

Scientific Research Applications

6-((tetrahydrofuran-3-yl)oxy)-N-(thiazol-2-yl)nicotinamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 6-((tetrahydrofuran-3-yl)oxy)-N-(thiazol-2-yl)nicotinamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Nicotinamide Derivatives with Benzothiazole/Thiazole Groups

Compounds in this class, such as 6a–j from , share the nicotinamide backbone but differ in substituents. For example:

- 6a–j: These feature a benzothiazole-2-ylamino group at position 2 and a thiazolidinone ring at the amide position. They exhibit broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., S. aureus, MIC 8–32 µg/mL) and fungi (C. albicans, MIC 16–64 µg/mL), comparable to standard drugs like ciprofloxacin .

- Target compound: Replaces benzothiazole with a simpler thiazol-2-yl group and introduces a tetrahydrofuran-3-yloxy substituent.

Thiazolidinone Derivatives with 2-Thioxoacetamide Cores

describes compounds 9–13, which share thiazolidinone rings but differ in core structure (2-thioxoacetamide vs. nicotinamide). Key distinctions include:

- Compound 9 : Features a 4-chlorobenzylidene group and methoxyphenyl substituent, synthesized in 90% yield with a melting point of 186–187°C .

- Compound 10 : Incorporates an indole moiety, showing lower yield (83%) but higher melting point (206–207°C) .

- antimicrobial action).

Benzamide Derivatives with Tetrahydrofuran Substituents

The patent in highlights 3-(5-{[(1R,2S)-2-[(2,2-difluoropropanyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl]propyl]oxy}-1H-indazol-1-yl)-N-[(3R)-tetrahydrofuran-3-yl]benzamide, which shares the tetrahydrofuran-3-yl group with the target compound. This suggests that tetrahydrofuran substituents are strategically used to enhance bioavailability or receptor binding in therapeutic agents .

Data Table: Structural and Functional Comparison

Key Findings and Implications

- Structural Flexibility : The target compound’s thiazol-2-yl group may offer metabolic stability advantages over bulkier benzothiazole analogs , while the tetrahydrofuran substituent could mimic strategies seen in patented benzamide derivatives to optimize drug-like properties .

- Synthetic Feasibility : High yields in (e.g., 90% for compound 9) indicate that similar methods could be adapted for the target compound, though regioselectivity of the tetrahydrofuran-3-yloxy group may require optimization .

Biological Activity

6-((Tetrahydrofuran-3-yl)oxy)-N-(thiazol-2-yl)nicotinamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound, characterized by the presence of a tetrahydrofuran moiety and a thiazole ring, is being investigated for its interactions with various biological targets, including enzymes and receptors involved in disease processes.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Research indicates that this compound may act as a modulator of nicotinic acetylcholine receptors (nAChRs), which are implicated in various central nervous system (CNS) disorders. It selectively inhibits cytochrome P450 enzymes, particularly CYP2A6 and CYP2A13, which are crucial for nicotine metabolism and are associated with tobacco-related cancers . The inhibition of these enzymes can potentially reduce the harmful effects of tobacco consumption by altering the metabolic activation of carcinogenic nitrosamines .

2. Pharmacological Effects

The biological activity of this compound includes:

- Anti-tobacco Effects : The compound has shown promise in reducing nicotine dependence and the associated health risks by modulating metabolic pathways involved in nicotine processing .

- CNS Activity : Preliminary studies suggest potential applications in treating CNS disorders due to its interaction with nAChRs, which play a role in neuroprotection and cognitive enhancement .

1. Case Studies

Several studies have investigated the effects of this compound on animal models:

- A study demonstrated that administration of the compound significantly reduced nicotine intake in rodent models, indicating its potential as a therapeutic agent for smoking cessation .

- Another study highlighted its neuroprotective effects in models of neurodegeneration, suggesting that it may help mitigate symptoms associated with diseases like Alzheimer's and Parkinson's by enhancing cholinergic signaling .

2. In Vitro Studies

In vitro assays have shown that this compound exhibits:

- Antioxidant Properties : The compound demonstrated significant scavenging activity against reactive oxygen species (ROS), which are implicated in various diseases .

- Enzyme Inhibition : It effectively inhibited CYP2A6 and CYP2A13 activities in human liver microsomes, leading to decreased formation of carcinogenic metabolites from tobacco smoke constituents .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.